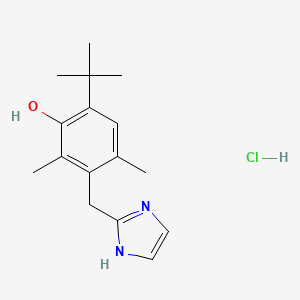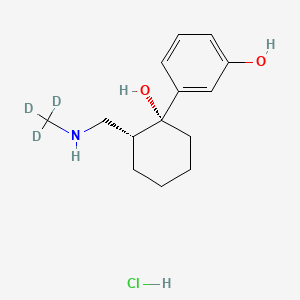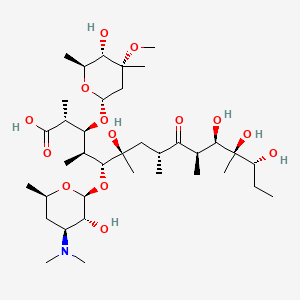
seco Erythromycin
描述
Seco Erythromycin is a derivative of erythromycin, a macrolide antibiotic that is widely used to treat bacterial infections. Erythromycin was first discovered in 1952 and has since become a crucial antibiotic due to its broad-spectrum activity against various bacterial pathogens. This compound is an intermediate in the synthesis of erythromycin and its derivatives, playing a vital role in the production of these important antibiotics .
作用机制
Target of Action
Seco Erythromycin, like its parent compound Erythromycin, primarily targets bacterial ribosomes . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This interaction inhibits protein synthesis, which is crucial for bacterial growth and replication .
Mode of Action
This compound acts by inhibiting protein synthesis in susceptible bacterial organisms . It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes . This binding blocks the peptide chain synthesis, ultimately inhibiting protein synthesis . This mode of action is bacteriostatic, meaning it prevents the bacteria from growing and multiplying .
Biochemical Pathways
It is known that erythromycin, and likely its seco derivative, interferes with the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, it disrupts the normal function of the ribosome and prevents the formation of new proteins . This disruption can affect various downstream effects, including the growth and replication of the bacteria .
Pharmacokinetics
Erythromycin is known to be easily absorbed through the gastrointestinal system once orally administered . Its bioavailability depends on the ester type and ranges between 30% and 65% . Erythromycin is primarily metabolized in the liver, with less than 5% excreted unchanged . The elimination half-life is approximately 1.5 hours . These properties may vary for this compound and would need to be confirmed through further studies.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By preventing protein synthesis, the bacteria are unable to grow and replicate, which helps control the spread of the infection . This makes this compound effective against a variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria .
Action Environment
The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of other antibiotics or substances can potentially affect its efficacy . Additionally, the pH and temperature of the environment can impact the stability of the compound
生化分析
Biochemical Properties
Seco Erythromycin plays a significant role in biochemical reactions, particularly in the synthesis of Erythromycin A . It interacts with various enzymes and proteins during this process . The nature of these interactions is complex and involves a series of conformational changes .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in the synthesis of Erythromycin A . It influences cell function by participating in the biosynthesis of this antibiotic, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules . It is involved in enzyme activation during the synthesis of Erythromycin A . These interactions can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Metabolic Pathways
This compound is involved in the metabolic pathways leading to the synthesis of Erythromycin A . It interacts with various enzymes and cofactors during this process
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Seco Erythromycin involves the macrolactonization of seco acids. This process includes the activation of terminal functional groups in the seco acid to facilitate cyclization. Common methods for macrolactonization include the use of activating agents such as diethyl azodicarbonate, pyridinium chlorochromate, and camphorsulfonic acid . The reaction conditions typically involve heating under reflux to achieve the desired cyclization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Saccharopolyspora erythraea to produce erythromycin, which is then chemically modified to obtain this compound. The fermentation process is optimized to maximize yield, and the subsequent chemical modifications are carried out under controlled conditions to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
Seco Erythromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the conversion of this compound into its active forms and derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various erythromycin derivatives, such as erythromycin A, B, and C. These derivatives exhibit different pharmacological properties and are used to treat a wide range of bacterial infections .
科学研究应用
Seco Erythromycin has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of erythromycin and its derivatives. In biology and medicine, this compound and its derivatives are used to study bacterial protein synthesis and develop new antibiotics. Industrially, this compound is used in the large-scale production of erythromycin and its formulations, which are essential for treating bacterial infections .
相似化合物的比较
Seco Erythromycin is unique compared to other similar compounds due to its specific role as an intermediate in the synthesis of erythromycin and its derivatives. Similar compounds include other macrolide antibiotics such as azithromycin, clarithromycin, and spiramycin. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacological properties . For example, azithromycin has a longer half-life and better tissue penetration compared to erythromycin, making it more effective for certain infections .
List of Similar Compounds
- Azithromycin
- Clarithromycin
- Spiramycin
- Roxithromycin
- Telithromycin
This compound’s unique role in the synthesis of erythromycin and its derivatives highlights its importance in the development of new antibiotics and the treatment of bacterial infections.
属性
IUPAC Name |
(2R,3S,4S,5R,6R,8R,10R,11R,12R,13R)-5-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H69NO14/c1-14-25(39)37(10,47)30(42)20(4)27(40)18(2)16-35(8,46)32(52-34-28(41)24(38(11)12)15-19(3)49-34)21(5)29(22(6)33(44)45)51-26-17-36(9,48-13)31(43)23(7)50-26/h18-26,28-32,34,39,41-43,46-47H,14-17H2,1-13H3,(H,44,45)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOWQTSULPOIHU-RWJQBGPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C(C(C)C(=O)C(C)CC(C)(C(C(C)C(C(C)C(=O)O)OC1CC(C(C(O1)C)O)(C)OC)OC2C(C(CC(O2)C)N(C)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@](C)([C@@H]([C@@H](C)C(=O)[C@H](C)C[C@](C)([C@@H]([C@@H](C)[C@@H]([C@@H](C)C(=O)O)O[C@H]1C[C@@]([C@H]([C@@H](O1)C)O)(C)OC)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H69NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747713 | |
| Record name | 2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl-(1->3)-[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl-(1->5)]-2,4,7,8,10,14,15-heptadeoxy-2,4,8,10-tetramethyl-6,12-di-C-methyl-D-erythro-L-ido-L-ido-pentadec-9-ulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143416-84-6 | |
| Record name | 2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl-(1->3)-[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl-(1->5)]-2,4,7,8,10,14,15-heptadeoxy-2,4,8,10-tetramethyl-6,12-di-C-methyl-D-erythro-L-ido-L-ido-pentadec-9-ulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


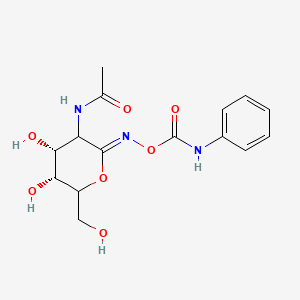
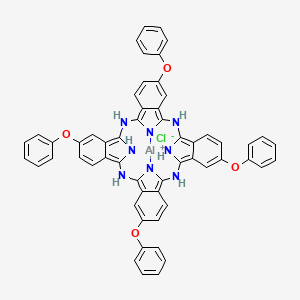

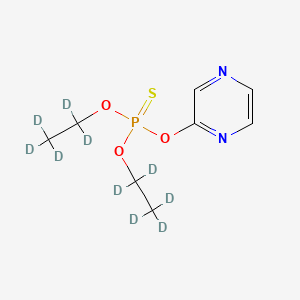
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)
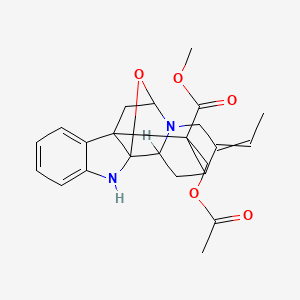
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)
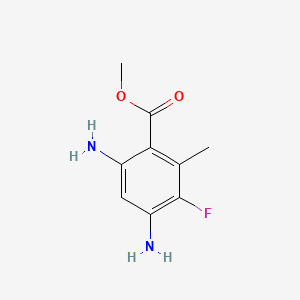
![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)
